Inositol
Overview
Description
Inositol is a naturally occurring compound that belongs to the vitamin B complex group, often referred to as vitamin B8, although it does not meet the criteria to be classified as a vitamin . It is a carbohydrate, specifically a sugar alcohol, with the chemical formula C6H12O6. This compound exists in nine stereoisomeric forms, with myo-inositol being the most prevalent and biologically significant . It plays a crucial role in various biological processes, particularly in cellular signaling and metabolic regulation .
Mechanism of Action
Target of Action
Inositol, specifically myo-inositol, is a vital molecule involved in numerous cellular processes. It primarily targets cellular signaling pathways and plays a crucial role in insulin signaling, thereby improving glucose tissue uptake . It is also involved in cellular development, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction .
Mode of Action
This compound acts as a direct messenger in the insulin signaling pathway. When administered, it enhances glucose tissue uptake, which is beneficial in the treatment of diabetes, metabolic syndrome, and weight loss .
Biochemical Pathways
This compound is involved in several biochemical pathways, most notably the phosphatidylthis compound signaling pathway. This pathway regulates important cellular processes such as cell growth, differentiation, and apoptosis . This compound also participates in osmoregulation, membrane biogenesis, cytoskeleton organization, membrane trafficking, gene expression, DNA repair, energy metabolism, and autophagy .
Pharmacokinetics
The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules like glycosyl-phosphatidylinositols . .
Result of Action
The administration of this compound results in improved cellular function, particularly in relation to insulin signaling and glucose uptake . This has implications for the treatment of conditions like diabetes and metabolic syndrome. This compound also plays a key role in cellular development, signaling, and nuclear processes .
Biochemical Analysis
Biochemical Properties
Inositol is involved in numerous biochemical reactions, primarily as a component of phosphoinositides and this compound phosphates. These molecules play a pivotal role in signal transduction, membrane trafficking, and actin dynamics. This compound interacts with various enzymes, proteins, and other biomolecules, including phosphatidylthis compound-4,5-bisphosphate, which is a precursor for the second messenger this compound-1,4,5-trisphosphate. This interaction is crucial for the regulation of intracellular calcium levels and other signaling pathways .
Cellular Effects
This compound significantly influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the phosphatidylthis compound signaling pathway, which regulates important cellular processes such as cell growth, differentiation, and apoptosis. This compound also acts as a second messenger in the insulin signaling pathway, impacting glucose metabolism and insulin sensitivity . Additionally, this compound has been shown to enhance the browning of white adipocytes and improve insulin sensitivity through adipocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound polyphosphates, such as this compound hexakisphosphate, play a role in cellular energetics by containing high-energy phosphate bonds. This compound also promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, enhancing glucose uptake . Furthermore, this compound inhibits adenylate cyclase and reduces free fatty acid release from adipose tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound supplementation can restore side effects related to this compound depletion-induced drugs without interfering with the central therapeutic reduction . This compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. For instance, this compound supplementation has been observed to enhance cell growth and activity in industrial baker’s yeasts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Wistar rats, the highest concentration of myo-inositol was observed in the first hour after oral administration, followed by a rapid decline over time . Dosages of myo-inositol in the range of 12–30 grams per day can induce mild gastrointestinal symptoms, while a dosage of 4 grams per day is free of side effects . This compound has also been shown to reduce depressive-like behaviors in animal models of depression .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phosphatidylthis compound signaling pathway, which regulates cell proliferation, differentiation, RNA export, DNA repair, energy transduction, and ATP regeneration . This compound phosphates, such as this compound hexakisphosphate, play a role in energy metabolism by decreasing insulin resistance and increasing insulin sensitivity . Additionally, this compound is a precursor for the synthesis of phosphoinositides, which are essential for various cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Sodium ion-coupled this compound transporters and proton-coupled this compound symporters are responsible for the uptake and intracellular distribution of this compound . This compound is also involved in osmoregulation in the mammalian brain, liver, and renal medulla . The tissue-specific regulation of this compound metabolism supports root growth and sodium uptake in plants .
Subcellular Localization
This compound and its derivatives are localized in various subcellular compartments, influencing their activity and function. This compound polyphosphates are involved in regulating gene expression at the level of transcription, chromatin remodeling, mRNA editing, and mRNA export . The localization of this compound-containing molecules, such as phosphatidylthis compound, in the Golgi apparatus and other organelles is crucial for their role in signal transduction and membrane trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized from glucose through a series of enzymatic reactions. One common method involves the use of myo-inositol 3-kinase, which phosphorylates myo-inositol to form myo-inositol 3-phosphate . This phosphorylated form can then be further modified to produce various this compound derivatives.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain this compound . Another method involves enzymatic catalysis using starch and cellulose as substrates, which are converted to this compound through a multi-enzyme reaction system .
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions to form derivatives such as this compound hexakisphosphate (phytic acid).
Major Products:
Scientific Research Applications
Inositol has a wide range of applications in scientific research:
Biology: It plays a vital role in cell growth, differentiation, and apoptosis.
Medicine: this compound is used in the treatment of conditions such as polycystic ovary syndrome, depression, and anxiety disorders.
Comparison with Similar Compounds
Inositol is unique due to its multiple stereoisomeric forms, each with distinct biological functions. Similar compounds include:
Myo-Inositol: The most abundant and biologically active form, involved in brain function and insulin signal transduction.
D-Chiro-Inositol: Known for its role in managing diabetes and promoting weight loss.
Scyllo-Inositol: Investigated for its potential in improving lung function and eye health.
Epi-Inositol, Cis-Inositol, L-Chiro-Inositol, Muco-Inositol, Allo-Inositol, Neo-Inositol: Each of these isomers has unique properties and potential health benefits.
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | chiro-Inositol | |
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Record name | allo-Inositol | |
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Record name | scyllo-Inositol | |
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Record name | cis-Inositol | |
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Record name | epi-Inositol | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | myo-Inositol | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
Record name | (-)-chiro-Inositol | |
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Record name | Chiro-inositol, (-)- | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1D-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epi-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Inositol itself primarily acts as a precursor for the synthesis of phosphoinositides, a crucial class of membrane lipids [, ]. These phosphoinositides, particularly phosphatidylthis compound 4,5-bisphosphate (PI(4,5)P2), are involved in signal transduction pathways by serving as substrates for phospholipase C (PLC) enzymes [, , , , , ]. Activation of PLC leads to the hydrolysis of PI(4,5)P2, generating two potent second messengers: this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [, , , , , , , , ]. IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), initiating a cascade of downstream signaling events [, , , , , , , ].
ANone: this compound (cyclohexane-1,2,3,4,5,6-hexol) exists as nine stereoisomers, with myo-inositol being the most prevalent in nature.
A: this compound acts as an osmolyte, helping cells regulate their volume in response to osmotic stress []. The sodium/myo-inositol cotransporter (SMIT1) plays a crucial role in this process by facilitating the cellular uptake of myo-inositol [, ]. During hypertonic stress, SMIT1 expression increases, leading to intracellular myo-inositol accumulation, which helps maintain osmotic balance [, ].
A: Elevated glucose levels can inhibit myo-inositol metabolism through two primary mechanisms: competitive inhibition of myo-inositol transport and the accumulation of sorbitol, a glucose metabolite, which can noncompetitively inhibit myo-inositol transport [, ]. This interplay between glucose and myo-inositol metabolism is particularly relevant in the context of diabetic complications, where hyperglycemia can lead to myo-inositol depletion and associated cellular dysfunctions [, ].
A: The identification of an expanded ITR gene family in the fungal pathogen Cryptococcus neoformans underscores the importance of this compound acquisition for this organism []. Studies have revealed that ITR genes are differentially expressed under this compound-inducing conditions, and deletion of specific ITR genes, such as ITR1 and ITR1A, can impair fungal sexual reproduction and virulence []. These findings highlight the potential of targeting this compound acquisition pathways as a strategy for antifungal development.
A: Research has shown that this compound is not only crucial for fungal sexual reproduction but also for virulence in Cryptococcus neoformans []. Mutants lacking specific this compound transporters (ITR genes) exhibit compromised virulence in a murine model of infection, indicating the importance of this compound sensing and acquisition for fungal pathogenicity [].
A: The synthesis of DIP involves two key enzymes: CTP:l-myo-inositol-1-phosphate cytidylyltransferase and DIPP (di-myo-inositol-1,3′-phosphate-1′-phosphate) synthase []. The cytidylyltransferase catalyzes the condensation of CTP and l-myo-inositol-1-phosphate to form CDP-l-myo-inositol, which then serves as a substrate for DIPP synthase to generate DIPP []. DIP is a compatible solute that accumulates in certain (hyper)thermophilic organisms, playing a role in maintaining cellular integrity under extreme conditions [].
A: The identification of PtdIns 3-phosphatase in NIH 3T3 cells provided insights into the regulation of phosphatidylthis compound 3-phosphate (PtdIns(3)P) levels []. This enzyme specifically removes the phosphate group from the D-3 position of PtdIns(3)P, suggesting that PtdIns(3)P itself, rather than a soluble this compound phosphate derived from it, may act as a signaling molecule or a precursor for other phosphatidylinositols [].
A: Studies in the model plant Arabidopsis thaliana have revealed that myo-inositol is essential for embryogenesis, particularly through its role in auxin-regulated processes []. Mutants lacking multiple MIPS genes, which encode d-myo-inositol-3-phosphate synthase, exhibit embryo lethality or developmental defects []. These defects are associated with altered auxin distribution and membrane trafficking, likely due to impaired phosphatidylthis compound synthesis and downstream signaling events [].
A: this compound pyrophosphates, notably InsP7 and InsP8, have been implicated in regulating homologous DNA recombination in yeast [, ]. Hyperrecombination observed in protein kinase C1 (PKC1) mutant yeast is dependent on this compound pyrophosphates, as deletion of the yeast InsP6K gene (encoding this compound hexakisphosphate kinase, responsible for InsP7/InsP8 synthesis) abolishes this phenotype [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.